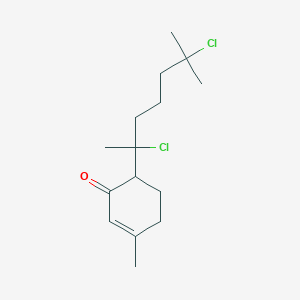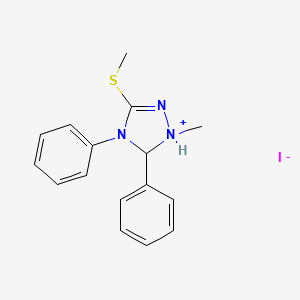
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazolium ring substituted with methyl, methylsulfanyl, and diphenyl groups, along with an iodide counterion. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolium ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The iodide ion can be replaced by other nucleophiles, such as halides or pseudohalides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can be compared with other triazolium salts and related compounds:
Similar Compounds: Examples include 1-methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazolium iodide and 1-methyl-3-(methylsulfanyl)-4-phenyl-1,2,4-triazolium iodide.
Uniqueness: The presence of both methyl and methylsulfanyl groups, along with the diphenyl substitution, imparts unique chemical properties, such as enhanced stability and reactivity, compared to other triazolium salts.
Eigenschaften
CAS-Nummer |
52816-50-9 |
|---|---|
Molekularformel |
C16H18IN3S |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
1-methyl-3-methylsulfanyl-4,5-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C16H17N3S.HI/c1-18-15(13-9-5-3-6-10-13)19(16(17-18)20-2)14-11-7-4-8-12-14;/h3-12,15H,1-2H3;1H |
InChI-Schlüssel |
OKEUUWDEUGRPKD-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1C(N(C(=N1)SC)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


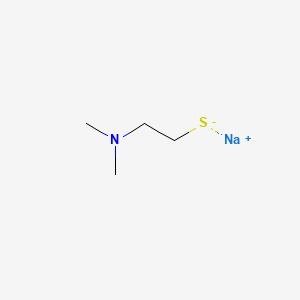

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
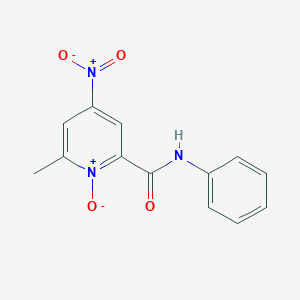
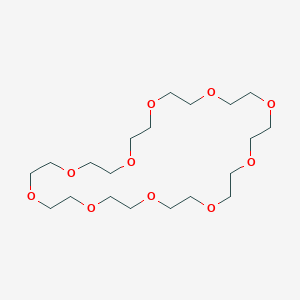
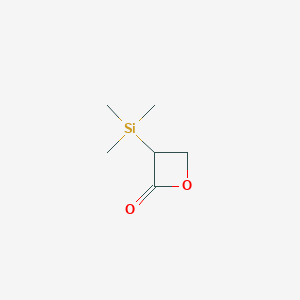
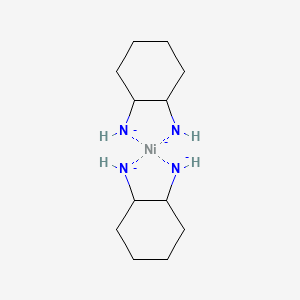
![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)

![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
